molecular formula C14H10F2N2O3S B2491945 N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide CAS No. 301234-95-7

N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide

Cat. No. B2491945
M. Wt: 324.3
InChI Key: MJVFPDJTLMYOPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regio- and stereo-controlled rearrangements, as seen in the transformation of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine to its corresponding benzamide through a controlled process, highlighting the methods that could be applicable to N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide (H. Samimi, 2016). Other synthesis approaches involve acylation and catalytic hydrogenation processes, which are foundational in creating complex benzamide structures (Mao Duo, 2000).

Molecular Structure Analysis

Crystal structure determinations using single-crystal X-ray diffraction are crucial for understanding the molecular structure of benzamide compounds. Studies have revealed detailed structural insights, such as stereochemistry and molecular dimensions, which are essential for deducing the possible molecular structure of N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide. For instance, the crystal structure of related compounds has been characterized, showing specific bond angles, lengths, and crystal packing information (Y. Zong & Junke Wang, 2009).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives often include nucleophilic substitutions and rearrangements, which can influence the chemical properties of the resulting compounds. For example, studies on N-phenyl-2-nitrobenzamide, an acridone alkaloid precursor, explore its hydrogen-bonded molecular structure, which could be analogous to reactions N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide might undergo (Roxanne Jackson et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal habits, can be inferred from related studies. These properties are directly influenced by the molecular structure, as observed in the detailed characterization of various benzamide compounds (N. Burcu Arslan et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under different conditions, and potential for further functionalization, are essential for understanding the compound's applications. Investigations into the reactivity and stability of similar compounds provide a foundation for predicting the behavior of N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide (S. Saeed et al., 2010).

Scientific Research Applications

Co-Crystals and Physicochemical Properties

Co-crystals involving similar nitrobenzamide compounds have been studied for their potential to enhance photostability and clinically relevant physicochemical properties. Vangala, Chow, and Tan (2012) prepared a family of nitrofurantoin co-crystals to investigate this aspect, with a focus on improving the drug's performance through supramolecular synthesis. This study suggests that co-crystal formation can be a viable strategy to modify the physical properties of pharmaceutical compounds (Vangala, R. V., Chow, P., & Tan, R., 2012).

Molecular Docking and Antibacterial Evaluation

Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized a series of naphthalene-1,4-dione derivatives and evaluated their antibacterial properties through molecular docking studies. One specific compound demonstrated significant antibacterial activity, suggesting that similar structural analogs, including those involving nitrobenzamide groups, could have potential in antibacterial research (Ravichandiran, P., Premnath, D., & Vasanthkumar, S., 2015).

Corrosion Inhibition Studies

Mishra et al. (2018) explored the corrosion inhibition effectiveness of N-Phenyl-benzamide derivatives on mild steel, highlighting the role of nitro substituents in modifying the compounds' efficiency. This research underlines the importance of functional groups in designing corrosion inhibitors and could inspire further studies on related nitrobenzamide compounds in material science applications (Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018).

Synthesis and Characterization of Complexes

Saeed, Rashid, Ali, and Hussain (2010) synthesized and characterized nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, investigating their antibacterial activities. The study demonstrates the potential of nitrobenzamide derivatives in forming metal complexes with enhanced biological activities (Saeed, S., Rashid, N., Ali, M., & Hussain, R., 2010).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental hazards. It would also include information on safe handling and disposal of the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, and so on.


Please note that this is a general outline, and the specific details would depend on the particular compound and the available information. For a specific compound like “N-(4-((difluoromethyl)thio)phenyl)-3-nitrobenzamide”, you would need to consult the scientific literature or databases for information. You might also need to conduct experimental studies to obtain some of this information. Please consult with a qualified chemist or other expert if you need to conduct such studies.


properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-14(16)22-12-6-4-10(5-7-12)17-13(19)9-2-1-3-11(8-9)18(20)21/h1-8,14H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFPDJTLMYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide

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